An In-Depth Technical Guide to 3-Bromo-5-methoxyphenylboronic Acid (CAS No. 849062-12-0)
An In-Depth Technical Guide to 3-Bromo-5-methoxyphenylboronic Acid (CAS No. 849062-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyphenylboronic acid, identified by the CAS number 849062-12-0, is a versatile synthetic building block of significant interest in the fields of medicinal chemistry and materials science.[1] As a member of the arylboronic acid class of compounds, its primary utility lies in its application as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials. The strategic placement of the bromo and methoxy functionalities on the phenyl ring provides chemists with valuable handles for further synthetic transformations, making it a key intermediate in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-methoxyphenylboronic acid is presented below. These properties are crucial for designing reaction conditions, purification procedures, and for the overall handling and storage of the compound.
| Property | Value |
| CAS Number | 849062-12-0[1] |
| Molecular Formula | C₇H₈BBrO₃[1][2] |
| Molecular Weight | 230.85 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥95% - 97%[2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Bromo-5-methoxyphenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate in the presence of a palladium catalyst and a base.
A generalized reaction scheme is as follows:
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
The catalytic cycle for this transformation is a well-established process involving three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
While specific reaction conditions can vary depending on the substrate, the following provides a general, representative protocol for a Suzuki-Miyaura coupling reaction using 3-Bromo-5-methoxyphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-methoxyphenylboronic acid (1.0 equivalent), the desired aryl halide (1.0-1.2 equivalents), and a base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%) and, if necessary, an additional phosphine ligand.
-
Solvent Addition: Add an appropriate degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (ranging from a few hours to overnight). Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids, including 3-Bromo-5-methoxyphenylboronic acid, are pivotal in the synthesis of numerous biologically active compounds. The resulting biaryl structures are prevalent in a wide range of pharmaceuticals. The methoxy group can influence the pharmacokinetic properties of a molecule, while the bromo substituent can serve as a point for further chemical diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
3-Bromo-5-methoxyphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an essential tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to leveraging its full synthetic potential. The experimental protocols provided herein offer a foundational guide for its application, which can be optimized to suit a wide variety of synthetic targets.





